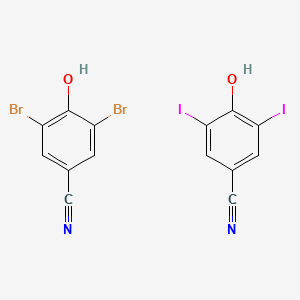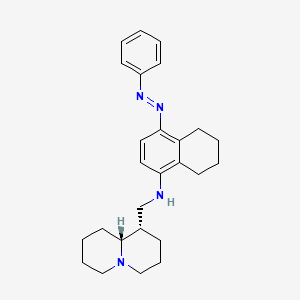
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is a chemical compound with the molecular formula C7H13NO4. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its active double bond, which allows it to undergo polymerization and other chemical reactions .
Vorbereitungsmethoden
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is primarily synthesized through the reaction of amino acrylic acid with trimethanol main heterobutanol amine. The specific synthesis method can be found in relevant literature and patent technology . Industrial production methods involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Polymerization: Due to its active double bond, it can polymerize to form cross-linked polymers.
Substitution Reactions: The hydroxymethyl group allows it to participate in substitution reactions under certain conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions vary.
Common reagents used in these reactions include catalysts for polymerization and specific oxidizing or reducing agents. The major products formed from these reactions are typically cross-linked polymers and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- has several scientific research applications:
Biochemistry: It is used as a cross-linking agent in polyacrylamide gel electrophoresis.
Polymer Science: It is utilized in the preparation of polymer materials and adhesives.
Fluorescent Probes: It can be used to prepare fluorescent probes for various biological and chemical assays.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- involves its ability to form cross-linked polymers. The active double bond reacts with other molecules to generate these polymers, which can then interact with various molecular targets and pathways. The hydroxymethyl group enhances its water solubility, allowing it to be used in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-propenamide: This compound has similar properties but lacks the methyl group.
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-acrylamide: Another similar compound used in polymer science and biochemistry.
The uniqueness of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- lies in its specific structure, which provides distinct reactivity and solubility properties .
Eigenschaften
CAS-Nummer |
5001-88-7 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13) |
InChI-Schlüssel |
PQWVIUSCFLEBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















